Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate
Description
Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate (CAS: 2114330-05-9) is a brominated isoxazole derivative with the molecular formula C₈H₁₀BrNO₃ and a molar mass of 248.07 g/mol . The compound features an ethyl group at position 3, a bromine substituent at position 5, and an ester functional group at position 4 of the isoxazole ring. It is classified as a heterocyclic building block, commonly utilized in pharmaceutical and agrochemical research for synthesizing bioactive molecules due to the reactivity of its bromine substituent in cross-coupling reactions .
Properties
IUPAC Name |
ethyl 5-bromo-3-ethyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-3-5-6(7(9)13-10-5)8(11)12-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTROWDKYFXJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl isoxazole-4-carboxylate and bromine.
Bromination: The ethyl isoxazole-4-carboxylate undergoes bromination using bromine or a bromine source under controlled conditions to introduce the bromine atom at the 5-position of the isoxazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 5-hydroxy or 5-amino derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethyl group at the 3-position can lead to the formation of carboxylic acids or aldehydes.
Common reagents and conditions used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to be modified into derivatives with potential therapeutic activities. For example, studies have shown that derivatives of this compound exhibit anticancer properties, particularly against breast cancer cell lines such as MCF7.
Mechanism of Action
The compound's mechanism of action often involves interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom at the 5-position is significant for binding affinity and selectivity towards these targets, leading to modulation of their biological activity.
Biological Studies
Biological Assays
this compound is utilized in various biological assays to evaluate its effects on different biological pathways. Research indicates that it can influence cell viability and proliferation in cancerous cells, making it a candidate for further exploration in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial efficacy against various bacterial strains. Studies indicate that it can inhibit bacterial growth, supporting its potential use as an antimicrobial agent in pharmaceutical formulations.
Chemical Synthesis
Intermediate in Organic Synthesis
The compound acts as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including substitution reactions where the bromine atom can be replaced by other nucleophiles like amines or thiols. This versatility makes it valuable in synthetic organic chemistry.
Anticancer Activity Study
In vitro studies have demonstrated that this compound significantly reduces viability in MCF7 breast cancer cells. This suggests its potential as a therapeutic agent for cancer treatment.
Antimicrobial Efficacy
Research on various bacterial strains has revealed that this compound exhibits significant inhibitory effects, supporting its application as an antimicrobial agent in pharmaceutical formulations. It shows promise against resistant strains, highlighting its potential role in developing new antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole derivatives are versatile scaffolds in medicinal chemistry. Below, we compare ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate with three structurally related compounds:
Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate
- Molecular Formula: C₈H₁₀BrNO₃
- Molar Mass : 248.07 g/mol
- Key Differences :
- The bromine substituent is attached to a methyl group at position 5 (vs. a direct bromine substitution on the isoxazole ring in the target compound).
- Position 3 substituent is a methyl group (vs. ethyl in the target compound).
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
- Molecular Formula: C₁₃H₁₃NO₃
- Molar Mass : 231.25 g/mol
- Key Differences: Phenyl group at position 3 (vs. Methyl group at position 5 (vs. bromine), eliminating halogen-mediated reactivity.
- Applications : Demonstrated antimicrobial and anticonvulsant activities in pharmacological studies, attributed to the phenyl substituent’s hydrophobicity .
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate
- Molecular Formula: C₁₃H₁₂BrNO₃
- Molar Mass : 310.14 g/mol
- Key Differences: 4-Bromophenyl group at position 3 (vs. ethyl in the target compound), introducing a bulky aromatic substituent. Methyl group at position 5 (vs.
- Synthetic Utility : The bromophenyl group facilitates Suzuki-Miyaura coupling reactions, enabling diversification into biaryl systems .
Data Table: Structural and Functional Comparison
Research Findings and Functional Insights
- Reactivity : Bromine at position 5 in the target compound enables electrophilic aromatic substitution and palladium-catalyzed cross-couplings , critical for constructing complex heterocycles . In contrast, methyl or phenyl substituents (e.g., in ) prioritize steric and electronic effects over direct reactivity.
- Biological Activity : Phenyl-substituted analogs (e.g., ) exhibit enhanced antimicrobial properties due to increased lipophilicity, whereas brominated derivatives are more suited as synthetic intermediates.
- Crystallography : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was characterized via single-crystal X-ray diffraction, revealing planar isoxazole rings and intermolecular hydrogen bonding patterns that stabilize the crystal lattice .
Biological Activity
Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 260.09 g/mol. The compound features a bromine atom at the 5-position and an ethyl group at the 3-position of the isoxazole ring, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds in this class can:
- Inhibit Enzymatic Activity : Isoxazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes . This inhibition could lead to anti-inflammatory effects.
- Modulate Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, suggesting potential anticancer properties.
- Interact with Biological Macromolecules : The bromine atom and the isoxazole ring can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. It is believed to act by inhibiting bacterial cell wall synthesis, similar to other isoxazole derivatives.
Anticancer Potential
Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells, with some derivatives showing IC50 values in the micromolar range against specific cancer types .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-bromo-3-methylisoxazole-4-carboxylate | Bromine at the 5-position | Anticancer, antimicrobial |
| Ethyl 5-chloro-3-ethyl-isoxazole-4-carboxylate | Chlorine instead of bromine | Varies in reactivity and activity |
| Ethyl 5-(bromomethyl)isoxazole-3-carboxylate | Bromomethyl group | Enzyme inhibition |
The unique substitution pattern of this compound influences its chemical reactivity and biological interactions compared to its analogs.
Case Studies
- Anticancer Activity Study : In vitro studies have shown that this compound can significantly reduce viability in MCF7 breast cancer cells, indicating its potential as a therapeutic agent .
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibits notable inhibitory effects, supporting its use as an antimicrobial agent in pharmaceutical formulations.
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis of brominated isoxazole derivatives often involves cyclocondensation of hydroxylamine intermediates with α,β-unsaturated carbonyl compounds. For example, oxime formation using hydroxylamine hydrochloride and pyridine in ethanol (as seen in bromothiophene derivatives ) can be adapted. Key parameters include:
- Reflux duration : Prolonged reflux (e.g., 15–24 hours) ensures complete conversion.
- Purification : Cooling the reaction mixture and precipitating the product on crushed ice improves yield .
- Catalysis : Acidic or basic conditions may influence regioselectivity; monitoring via TLC or HPLC is critical.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : H and C NMR identify substitution patterns (e.g., ethyl and bromine groups).
- IR : Confirms carbonyl (C=O) and isoxazole ring vibrations (~1650–1750 cm).
- Mass Spectrometry : High-resolution MS validates molecular weight and bromine isotope patterns.
- X-ray Diffraction : For unambiguous structural confirmation, single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) is ideal .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural analysis?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation to improve data quality.
- Software Tools : SHELXL’s TWIN and BASF commands can model twinning, while PART instructions address disordered atoms .
- Hydrogen Bonding Analysis : Apply graph-set analysis (as in Etter’s formalism) to classify intermolecular interactions, which aids in understanding packing defects .
Q. What role does the bromine substituent play in directing electrophilic substitution reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect deactivates the isoxazole ring, favoring meta-substitution in further reactions. Experimental validation steps include:
- Competition Experiments : Compare reactivity with non-brominated analogs.
- DFT Calculations : Compute electrostatic potential maps to predict reactive sites.
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., Brønsted vs. Lewis acid catalysis) .
Q. How can safety protocols be integrated into experimental design for hazardous intermediates?
- Methodological Answer :
- PPE Selection : Use nitrile gloves and flame-retardant lab coats, as recommended for handling halogenated isoxazoles .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) to prevent drainage contamination .
Q. How do intermolecular interactions influence the compound’s solid-state stability?
- Methodological Answer : Analyze hydrogen bonding and π-π stacking via:
- X-ray Topology : Generate Hirshfeld surfaces to quantify interaction types (e.g., C–H···O vs. Br···Br contacts).
- Thermal Analysis : Correlate DSC/TGA data with crystal packing motifs to assess stability .
Q. How should researchers address contradictory data in reaction outcomes (e.g., unexpected byproducts)?
- Methodological Answer :
- Mechanistic Probing : Use isotopic labeling (e.g., O in carboxylate groups) to trace reaction pathways.
- Byproduct Isolation : Employ preparative HPLC or column chromatography to isolate and characterize impurities.
- Computational Modeling : Simulate transition states to identify competing reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
